molecular formula C13H12N2O3 B8450925 4-[3-(Hydroxymethyl)phenoxy]-2-pyridinecarboxamide

4-[3-(Hydroxymethyl)phenoxy]-2-pyridinecarboxamide

Cat. No. B8450925
M. Wt: 244.25 g/mol
InChI Key: RLSGDTXHCPOOPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06933295B2

Procedure details

3-Hydroxybenzyl alcohol (7.93 g, 63.8 mmol) is dissolved in 500 ml of DMF, sodium ethoxide (5.22 g, 76.6 mmol) is added, the mixture is stirred with exclusion of moisture for 15 min and 4-chloropyridine-2-carboxamide (D. Varlet et al. Heterocycles 2000, 53, 797-804) is then added. The mixture is stirred at 138° C. for 70 hours and again a solution of 4 g of 3-hydroxybenzaldehyde and 2.6 g of sodium ethoxide in 100 ml of DMF, which solution is stirred for 15 min, is added. The mixture is stirred at 138° C. for 12 h and then concentrated under reduced pressure. The residue is transferred into saturated KH2PO4 solution and extracted with ethyl acetate. The organic phase is washed with water. The combined aqueous phases are re-extracted with ethyl acetate. The combined dried organic phases are concentrated under reduced pressure and chromatographed on silica gel using a toluene/ethyl acetate gradient. This gives 5.04 g (32.3% of theory) of the target compound having a m.p. of 113° C. and an Rf (SiO2, ethyl acetate) of 0.49.
Quantity
7.93 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
5.22 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
4 g
Type
reactant
Reaction Step Four
Quantity
2.6 g
Type
reactant
Reaction Step Four
Name
Quantity
100 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH2:5][OH:6].[O-]CC.[Na+].Cl[C:15]1[CH:20]=[CH:19][N:18]=[C:17]([C:21]([NH2:23])=[O:22])[CH:16]=1.OC1C=C(C=CC=1)C=O>CN(C=O)C>[OH:6][CH2:5][C:4]1[CH:3]=[C:2]([CH:9]=[CH:8][CH:7]=1)[O:1][C:15]1[CH:20]=[CH:19][N:18]=[C:17]([C:21]([NH2:23])=[O:22])[CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
7.93 g
Type
reactant
Smiles
OC=1C=C(CO)C=CC1
Name
Quantity
500 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
5.22 g
Type
reactant
Smiles
[O-]CC.[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC(=NC=C1)C(=O)N
Step Four
Name
Quantity
4 g
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Name
Quantity
2.6 g
Type
reactant
Smiles
[O-]CC.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Stirring
Type
CUSTOM
Details
the mixture is stirred with exclusion of moisture for 15 min
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture is stirred at 138° C. for 70 hours
Duration
70 h
ADDITION
Type
ADDITION
Details
is added
STIRRING
Type
STIRRING
Details
The mixture is stirred at 138° C. for 12 h
Duration
12 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
The organic phase is washed with water
EXTRACTION
Type
EXTRACTION
Details
The combined aqueous phases are re-extracted with ethyl acetate
CONCENTRATION
Type
CONCENTRATION
Details
are concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
chromatographed on silica gel using a toluene/ethyl acetate gradient

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
Smiles
OCC=1C=C(OC2=CC(=NC=C2)C(=O)N)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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